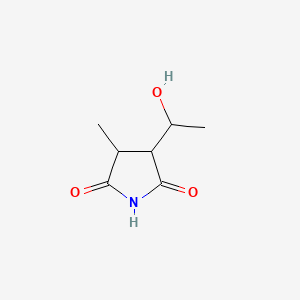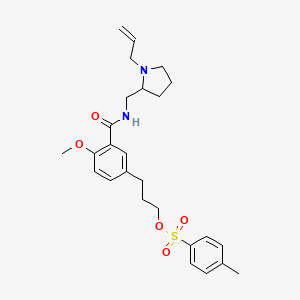![molecular formula C8H6F2N2O B12885984 2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)
2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a difluoromethoxy group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethoxy group into the pyrrolo[2,3-b]pyridine scaffold. One common method involves the reaction of a pyrrolo[2,3-b]pyridine derivative with a difluoromethylating agent under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene generated from difluoromethyl phenyl sulfone and a base .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the availability of difluoromethylating reagents and catalysts plays a crucial role in the industrial production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and catalysts (e.g., palladium catalysts for cross-coupling reactions). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while cross-coupling reactions can produce complex biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions due to its ability to form stable complexes with biomolecules.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its absorption and interaction with cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Difluoromethoxy)pyridine: This compound shares the difluoromethoxy group but lacks the fused pyrrole ring, resulting in different chemical properties and applications.
2-(Trifluoromethoxy)pyridine: Similar to 2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine, but with a trifluoromethoxy group, which can lead to different reactivity and biological activity.
Uniqueness
This compound is unique due to its fused ring structure and the presence of the difluoromethoxy group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C8H6F2N2O |
|---|---|
Molekulargewicht |
184.14 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-6-4-5-2-1-3-11-7(5)12-6/h1-4,8H,(H,11,12) |
InChI-Schlüssel |
GNRMWFXBIYXPGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC(=C2)OC(F)F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)




![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
![6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B12885940.png)





![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)
